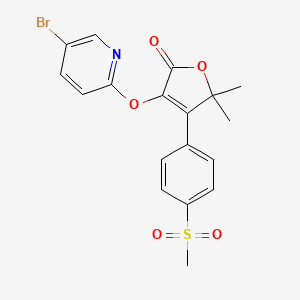
3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-778736 is a small molecule drug that acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). It was initially developed by Merck Canada, Inc. for its potential therapeutic applications in treating inflammation and other diseases . The molecular formula of L-778736 is C18H16BrNO5S, and it is known for its potent, orally active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-778736 involves several key steps:
Friedel-Crafts Condensation: Thioanisole reacts with isobutyryl chloride in the presence of aluminum chloride to form propiophenone.
Alpha Hydroxylation: The resulting compound undergoes alpha hydroxylation using Aliquant 336 and sodium hydroxide to yield alpha hydroxy ketone.
Oxidation: The methylsulfanyl group is oxidized using magnesium monoperoxyphthalate to form the corresponding sulfone.
Industrial Production Methods
The industrial production of L-778736 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
L-778736 undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to form sulfone.
Cyclization: The cyclization process to form the furanone ring.
Common Reagents and Conditions
Oxidizing Agents: Magnesium monoperoxyphthalate, potassium hydrogen sulfate (Oxone), and hydrogen peroxide.
Condensing Agents: 1-cyclohexyl-3-[2-(4-morpholinyl)ethyl]carbodiimide metho-p-toluenesulfonate (CMC).
Catalysts: Aluminum chloride, DMAP, and DBU.
Major Products Formed
The major product formed from these reactions is the target furanone, which is the active form of L-778736 .
Scientific Research Applications
L-778736 has been extensively studied for its applications in various fields:
Mechanism of Action
L-778736 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . By blocking COX-2 activity, L-778736 reduces inflammation and provides therapeutic benefits in conditions where COX-2 is implicated .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor used to treat inflammation and pain.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor used for similar therapeutic purposes.
Uniqueness of L-778736
L-778736 is unique in its potent and selective inhibition of COX-2, making it a valuable compound for research and potential therapeutic applications. Its oral activity and selectivity distinguish it from other COX-2 inhibitors .
Properties
CAS No. |
189954-65-2 |
|---|---|
Molecular Formula |
C18H16BrNO5S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one |
InChI |
InChI=1S/C18H16BrNO5S/c1-18(2)15(11-4-7-13(8-5-11)26(3,22)23)16(17(21)25-18)24-14-9-6-12(19)10-20-14/h4-10H,1-3H3 |
InChI Key |
XCNHDBDVIVAJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OC2=NC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















